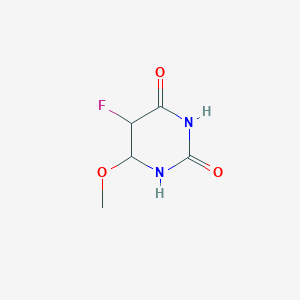
5-Fluoro-6-methoxy-5,6-dihydrouracil
Cat. No. B8412260
M. Wt: 162.12 g/mol
InChI Key: KLZMCSZRWICXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954759
Procedure details


0.25 g of 5-fluoro-6-methoxy-5,6-dihydrouracil obtained in Example 1B above was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. The flask contents were brought to refluxing temperature, and the precipitation of a solid soon occurred, producing 0.1 g of 5-fluorouracil.


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]1[CH:7](OC)[NH:6][C:5](=[O:10])[NH:4][C:3]1=[O:11].Cl>>[F:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1C(NC(NC1OC)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to refluxing temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitation of a solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
